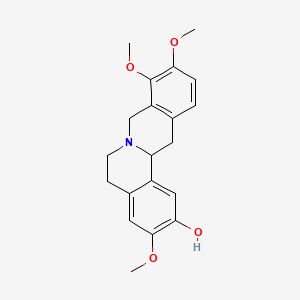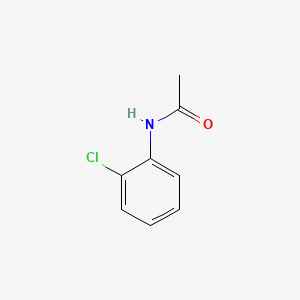
2-Chloro-4-biphenylol
Übersicht
Beschreibung
2-Chloro-4-biphenylol is an organochlorine compound with the molecular formula C12H9ClO. It is a derivative of biphenyl, featuring a chlorine atom and a hydroxyl group attached to the biphenyl structure. This compound is known for its significant role in various chemical and biological processes .
Wirkmechanismus
Biochemical Pathways
Similar compounds are known to be metabolized by the cytochrome p450 system . This system is involved in the metabolism of various substances and plays a crucial role in detoxification processes in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and how it interacts with its targets . .
Biochemische Analyse
Biochemical Properties
2-Chloro-4-biphenylol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P-450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P-450 involves the hydroxylation of the biphenyl ring, leading to the formation of metabolites that can be further processed by the body. Additionally, this compound can act as a substrate for other enzymes involved in oxidative and reductive reactions, highlighting its versatility in biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce the expression of genes associated with detoxification and antioxidant defense mechanisms . Furthermore, this compound affects cellular metabolism by modulating the activity of enzymes involved in energy production and lipid metabolism. These effects underscore the compound’s potential impact on cellular homeostasis and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The hydroxyl group on the biphenyl ring allows for hydrogen bonding with amino acid residues in enzyme active sites, facilitating enzyme inhibition or activation . This interaction can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation in the presence of light and heat . Long-term exposure to the compound has been associated with sustained changes in gene expression and enzyme activity, indicating its potential for lasting biochemical effects.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance detoxification pathways and promote antioxidant defenses . At higher doses, it may exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which adverse effects become prominent. These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P-450 enzymes . The compound undergoes hydroxylation to form metabolites that can be further conjugated and excreted from the body. This metabolic processing is essential for the detoxification and elimination of this compound, ensuring its safe handling within biological systems. The interaction with cofactors such as NADPH is crucial for the enzymatic activity involved in these pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins that facilitate its movement across cellular membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, influencing its localization and bioavailability. Understanding these transport mechanisms is vital for elucidating the compound’s overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper function within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloro-4-biphenylol can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of biphenyl followed by hydroxylation. The chlorination step introduces the chlorine atom, while the hydroxylation step adds the hydroxyl group. These reactions are carried out under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-biphenylol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The chlorine atom can be reduced to form a biphenylol derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia or thiols are used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Biphenylol derivatives.
Substitution: Amino or thiol-substituted biphenylols.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-biphenylol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-4’-biphenylol: Another chlorinated biphenylol with similar properties.
2,4’-Dichlorobiphenyl: A dichlorinated biphenyl with different reactivity and toxicity profiles.
Uniqueness: 2-Chloro-4-biphenylol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. Its hydroxyl group and chlorine atom provide distinct sites for chemical modifications and metabolic transformations, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
3-chloro-4-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXORDJXBRHNWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022353 | |
| Record name | 2-Chloro-4-phenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23719-22-4, 92-04-6 | |
| Record name | 4-Hydroxy-2-chlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023719224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-phenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-2-CHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL6RKR6ERH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-chloro-4-biphenylol impact mitochondrial energy production?
A1: this compound, a monochlorobiphenylol, acts as an uncoupler of oxidative phosphorylation in mouse liver mitochondria but only when utilizing FAD-linked substrates like succinate. [] This means it disrupts the proton gradient needed for ATP synthesis, leading to increased oxygen consumption without a corresponding increase in ATP production. The study observed this effect through:
- Increased state-4 respiration: Indicating a dissipation of the proton gradient. []
- Stimulation of ATPase activity: The enzyme attempts to compensate for the proton leak. []
- Release of oligomycin-inhibited respiration: Oligomycin blocks ATP synthase, and its effects are bypassed during uncoupling. []
- Mitochondrial swelling: A consequence of disrupted membrane potential and ion balance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


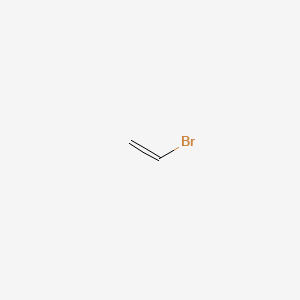
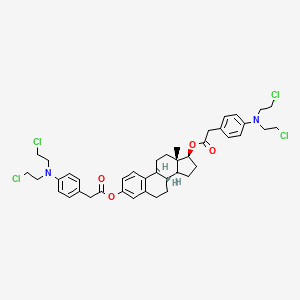

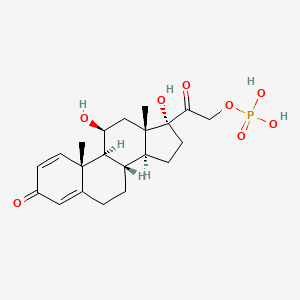
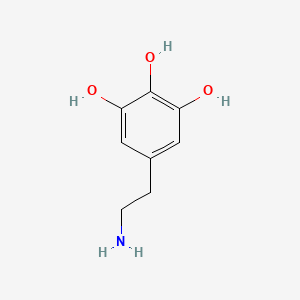
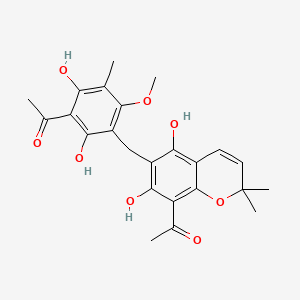
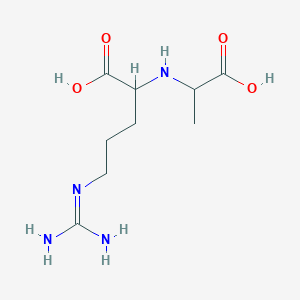
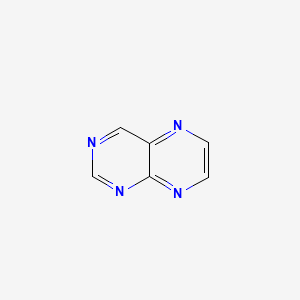
![2-[benzyl-[[2-chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl]diazenyl]amino]ethyl acetate](/img/structure/B1203165.png)
![hexyl 16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1203166.png)


